molecular formula C8H17NO2 B067648 tert-butyl (3S)-3-aminobutanoate CAS No. 161105-54-0

tert-butyl (3S)-3-aminobutanoate

Cat. No.: B067648
CAS No.: 161105-54-0
M. Wt: 159.23 g/mol
InChI Key: BFFNZGWJTHWUMY-LURJTMIESA-N
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Description

tert-Butyl (3S)-3-aminobutanoate: is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a butanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Method: One of the classical methods for preparing tert-butyl esters involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. For tert-butyl (3S)-3-aminobutanoate, the starting material is (3S)-3-aminobutanoic acid.

    Alternative Method: Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions.

Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3S)-3-aminobutanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding oxo-compounds or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (3S)-3-aminobutanoate is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules. Its tert-butyl ester group serves as a protecting group for carboxylic acids, which can be removed under mild conditions .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function .

Medicine: The tert-butyl ester group can enhance the bioavailability of drugs by improving their solubility and stability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-aminobutanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

    tert-Butyl (3S)-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of an amino group.

    tert-Butyl (3S)-3-methylbutanoate: Similar structure but with a methyl group instead of an amino group.

    tert-Butyl (3S)-3-chlorobutanoate: Similar structure but with a chlorine atom instead of an amino group.

Uniqueness: tert-Butyl (3S)-3-aminobutanoate is unique due to the presence of both a tert-butyl ester group and an amino group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications. The amino group allows for interactions with biological molecules, while the tert-butyl ester group provides stability and protection during chemical synthesis .

Biological Activity

Tert-butyl (3S)-3-aminobutanoate, also known as tert-butyl 3-aminobutanoate, is a chemical compound with significant potential in biological research and pharmaceutical applications. Its structure includes a tert-butyl ester group, which enhances its stability and solubility, making it a valuable building block in organic synthesis, particularly in peptide chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H17NO2
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 161105-54-0

The compound features an amino group that facilitates interactions with biological molecules, while the tert-butyl ester group provides protection during chemical reactions. This structural configuration is crucial for its role in various biochemical pathways.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, influencing their activity and function. This interaction is essential for studying enzyme-substrate dynamics in biochemical research.
  • Hydrolysis : The tert-butyl ester can undergo hydrolysis to release the active carboxylic acid form of the compound, which can participate in further biochemical reactions. This property is particularly useful in drug design as it may enhance bioavailability and therapeutic efficacy.
  • Potential Inhibition of Sirtuins : Recent studies suggest that derivatives of tert-butyl 3-aminobutanoate may inhibit human sirtuin 5 deacylase, an enzyme involved in various cellular processes including metabolism and aging. This inhibition could have implications for therapeutic strategies targeting age-related diseases .

1. Research Applications

This compound is utilized in various research contexts:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides, allowing researchers to explore protein modifications and enzyme interactions.
  • Drug Development : The compound's ability to enhance solubility and stability makes it a candidate for developing new pharmaceuticals.

2. Therapeutic Potential

The compound's interaction with biological systems suggests several therapeutic avenues:

  • Neurotransmission Modulation : Given its structural similarity to γ-aminobutyric acid (GABA), it may influence GABAergic signaling pathways, which are critical in neurological functions.
  • Cancer Research : Its potential role as an inhibitor of specific enzymes involved in cancer cell metabolism positions it as a candidate for further investigation in oncology .

Study 1: Enzyme Inhibition

A study investigated the effects of tert-butyl 3-aminobutanoate hydrochloride on sirtuin activity. Results indicated that this compound could modulate sirtuin function, leading to insights into metabolic control mechanisms relevant to aging and disease.

Study 2: Peptide Modification

In another study focusing on peptide synthesis, this compound was incorporated into peptide chains to analyze structural changes and functional outcomes. The findings highlighted its utility in understanding protein folding and stability .

Data Summary Table

PropertyDescription
Chemical FormulaC8H17NO2
Molecular Weight159.23 g/mol
CAS Number161105-54-0
Biological RoleEnzyme substrate interactions
Potential ApplicationsDrug development, peptide synthesis
Mechanism of ActionEnzyme inhibition, hydrolysis

Properties

IUPAC Name

tert-butyl (3S)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNZGWJTHWUMY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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